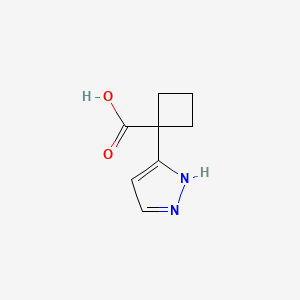

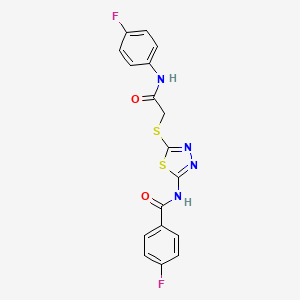

2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly studied in the provided papers, related compounds with similar indole structures have been synthesized and analyzed for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors, with the synthesis involving tautomeric equilibria in solution . Another method described the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, which involved acylation and Michael addition . Additionally, a novel synthesis route for N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, starting from cyclic 1,3-diketones .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. X-ray diffraction was used to determine the crystal structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and quantum chemical calculations were performed to understand its gas phase structure . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in several studies. For example, 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters were found to react with phenylhydrazine in a regioselective manner . The synthesis of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids and their subsequent transformation into various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles also highlights the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class have been characterized. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its ketonic configuration and intermolecular hydrogen bonding . The study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives also provided insights into their inhibitory activities and selectivity toward different enzymes .

科学的研究の応用

化学的性質

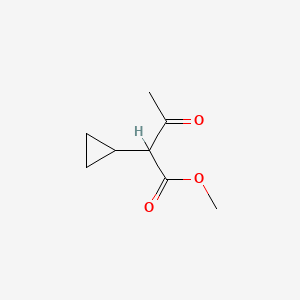

この化合物、「2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸」の経験式はC10H9NO3、分子量は191.18です . この化合物は固体であり、SMILES表記はOC(=O)CC1C(=O)Nc2ccccc12です .

インドール誘導体の生物学的可能性

「2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸」を含むインドール誘導体は、さまざまな生物学的活性を示します。 これらの化合物は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性を持っていることが示されています . このような幅広い生物学的活性は、研究者にとってさまざまなインドール誘導体を合成する動機付けとなっています .

抗ウイルス活性

インドール誘導体は、抗ウイルス剤として可能性を示しています。 たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAに対して阻害活性を示すことが報告されています .

抗炎症活性

インドール誘導体は、抗炎症作用を示すことが示されていますが、「2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸」に関する特定の研究は、容易には入手できません .

抗がん活性

インドール誘導体は、がんの治療において可能性を示しています。 しかし、「2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸」の抗がん活性に関する特定の研究は、容易には入手できません .

吸着分析

「2-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)酢酸」は、吸着分析で使用されています。 この化合物を含むゲルを調製した後、乾燥処理を行い、その後細粉末に粉砕して、その後の吸着分析に使用しました .

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .

Biochemical Pathways

It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .

生化学分析

. . .

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and bind with high affinity, which can be helpful in developing new useful derivatives . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMYJVEPKGZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101566-05-6 |

Source

|

| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

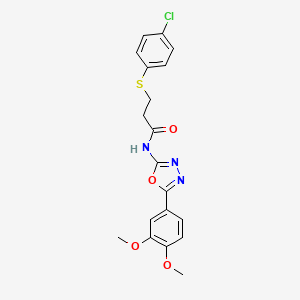

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

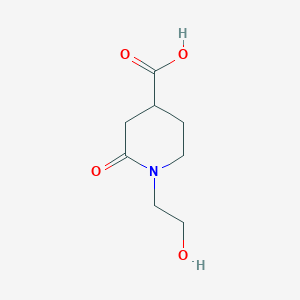

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

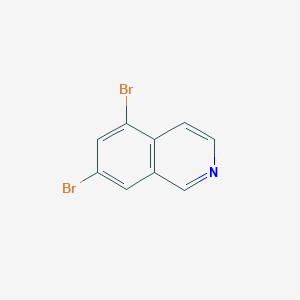

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)